H-Lys-Arg-Leu-Gly-Ala-Leu-Phe-Asn-Pro-Tyr-Phe-Asp-Pro-Leu-Gln-Trp-Lys-Asn-Ser-Asp-Phe-Glu-OH
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Overview
Description
Preparation Methods
Chgb (511-532) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . This method is highly efficient and allows for the precise control of the peptide sequence. Industrial production methods for peptides like Chgb (511-532) often involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Chgb (511-532) primarily undergoes peptide bond formation and cleavage reactions . The synthesis of this peptide involves the formation of amide bonds between the amino acids. Common reagents used in these reactions include coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) to protect the amino acids during the synthesis . The major product formed from these reactions is the desired peptide sequence, Chgb (511-532) .
Scientific Research Applications
Chgb (511-532) has a wide range of scientific research applications. In chemistry, it is used as a model peptide for studying peptide synthesis and purification techniques . In biology, it is used to study the function of the GPR55 receptor and its role in various physiological processes . In medicine, Chgb (511-532) is being investigated for its potential therapeutic applications, particularly in the treatment of diseases related to GPR55 dysfunction . Additionally, this peptide is used in various industrial applications, including the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
Chgb (511-532) exerts its effects by binding to the GPR55 receptor, a G protein-coupled receptor involved in various physiological processes . Upon binding to GPR55, Chgb (511-532) activates intracellular signaling pathways that regulate cellular functions such as proliferation, migration, and apoptosis . The exact molecular targets and pathways involved in these processes are still being investigated, but it is known that GPR55 signaling plays a crucial role in maintaining cellular homeostasis .
Comparison with Similar Compounds
Chgb (511-532) is unique in its ability to specifically bind to the GPR55 receptor . Similar compounds include other peptides derived from chromogranin B, such as Chgb (1-26) and Chgb (27-51), which also have biological activity but may target different receptors or have different physiological effects . The uniqueness of Chgb (511-532) lies in its specific interaction with GPR55, making it a valuable tool for studying this receptor and its associated signaling pathways .
Properties
Molecular Formula |
C127H181N31O34 |
---|---|
Molecular Weight |
2686.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C127H181N31O34/c1-67(2)52-84(145-110(175)81(36-23-49-136-127(134)135)140-107(172)78(130)33-19-21-47-128)108(173)138-65-102(164)139-70(7)106(171)144-85(53-68(3)4)113(178)146-88(56-72-28-13-9-14-29-72)116(181)154-94(61-101(133)163)124(189)157-50-24-38-98(157)123(188)153-90(58-74-39-41-76(160)42-40-74)115(180)147-89(57-73-30-15-10-16-31-73)117(182)155-95(63-105(169)170)125(190)158-51-25-37-97(158)122(187)152-86(54-69(5)6)112(177)142-82(43-45-99(131)161)111(176)149-91(59-75-64-137-79-34-18-17-32-77(75)79)118(183)141-80(35-20-22-48-129)109(174)150-92(60-100(132)162)119(184)156-96(66-159)121(186)151-93(62-104(167)168)120(185)148-87(55-71-26-11-8-12-27-71)114(179)143-83(126(191)192)44-46-103(165)166/h8-18,26-32,34,39-42,64,67-70,78,80-98,137,159-160H,19-25,33,35-38,43-63,65-66,128-130H2,1-7H3,(H2,131,161)(H2,132,162)(H2,133,163)(H,138,173)(H,139,164)(H,140,172)(H,141,183)(H,142,177)(H,143,179)(H,144,171)(H,145,175)(H,146,178)(H,147,180)(H,148,185)(H,149,176)(H,150,174)(H,151,186)(H,152,187)(H,153,188)(H,154,181)(H,155,182)(H,156,184)(H,165,166)(H,167,168)(H,169,170)(H,191,192)(H4,134,135,136)/t70-,78-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-/m0/s1 |
InChI Key |
USZLWOIXWADXRT-HXRUCQLXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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